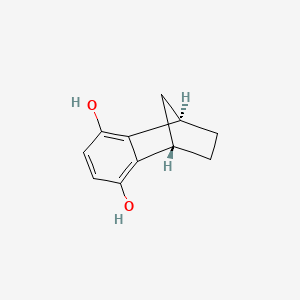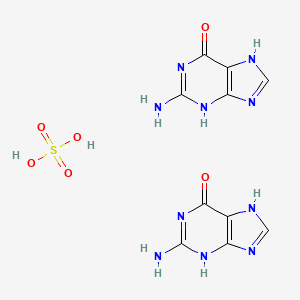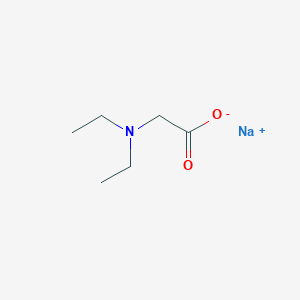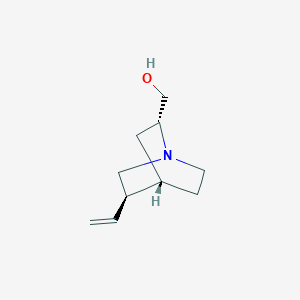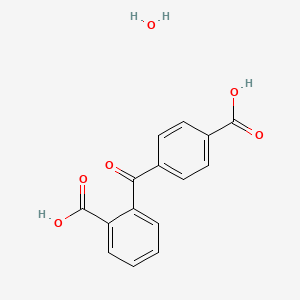
Benzophenone-2,4'-dicarboxylic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone-2,4’-dicarboxylic acid monohydrate: is a white crystalline solid with the chemical formula C15H10O5·H2O. It is known for its excellent solubility in both acidic and basic solutions. This compound is primarily used as a photostabilizer and ultraviolet (UV) absorber .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone-2,4’-dicarboxylic acid monohydrate typically involves the condensation of benzophenone with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of Benzophenone-2,4’-dicarboxylic acid monohydrate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzophenone-2,4’-dicarboxylic acid monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex aromatic compounds.
Reduction: It can be reduced to form benzophenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and quinones.
Reduction: Formation of benzophenone derivatives.
Substitution: Formation of halogenated and nitrated benzophenone derivatives.
Scientific Research Applications
Benzophenone-2,4’-dicarboxylic acid monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a photostabilizer in polymer chemistry to prevent degradation of polymers by UV light.
Biology: Employed in the study of photobiological processes and as a probe in photochemical reactions.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of UV-resistant coatings, adhesives, and plastics
Mechanism of Action
The mechanism of action of Benzophenone-2,4’-dicarboxylic acid monohydrate involves the absorption of UV light, which leads to the excitation of its electrons. This excited state allows the compound to dissipate the absorbed energy as heat, thereby preventing the degradation of materials exposed to UV radiation. The molecular targets include the aromatic rings and carbonyl groups, which play a crucial role in the absorption and dissipation of UV energy .
Comparison with Similar Compounds
Similar Compounds
Benzophenone-4,4’-dicarboxylic acid: Similar in structure but differs in the position of carboxylic acid groups.
Benzophenone-3,3’-dicarboxylic acid: Another structural isomer with different carboxylic acid group positions.
Benzophenone-2,2’-dicarboxylic acid: Differing in the position of carboxylic acid groups.
Uniqueness
Benzophenone-2,4’-dicarboxylic acid monohydrate is unique due to its specific arrangement of carboxylic acid groups, which enhances its solubility and photostabilizing properties. This makes it particularly effective as a UV absorber compared to its isomers .
Properties
IUPAC Name |
2-(4-carboxybenzoyl)benzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.H2O/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20;/h1-8H,(H,17,18)(H,19,20);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPPYVODXJNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-58-5 |
Source


|
| Record name | Benzophenone-2,4'-dicarboxylic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
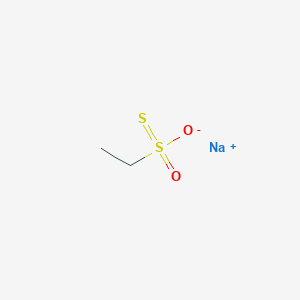
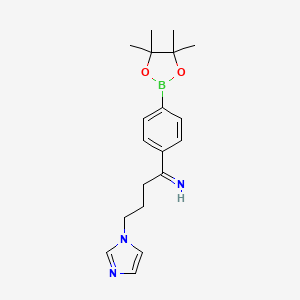
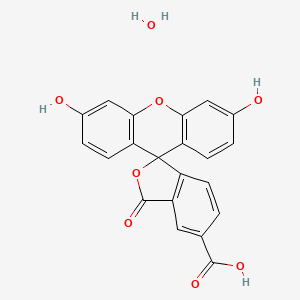


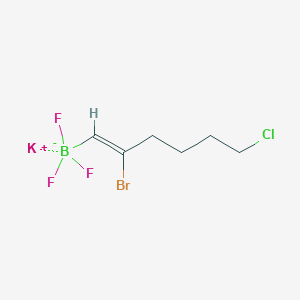
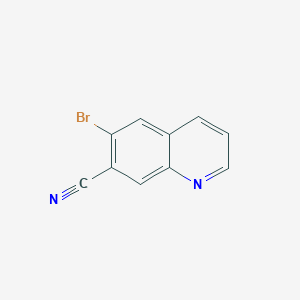

![1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide](/img/structure/B8004334.png)
